2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
Description
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C8H11N5O/c1-6-4-7(10)12-13(6)5-8(14)11-3-2-9/h4H,3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
MWIYPUYRETURHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC#N)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Overview
The key intermediate, 3-amino-5-methylpyrazole , is commonly synthesized by cyclization of cyanoacetone or its alkali metal salts with hydrazine or hydrazinium salts. This method is well-documented and regarded as efficient, providing high yields and purity with relatively simple reaction conditions.
- Cyanoacetone (acetoacetonitrile) or its sodium/potassium salts are used as starting materials.
- Hydrazine hydrate, hydrazinium hydrochloride, or free hydrazine serve as the nitrogen source.
- The reaction proceeds via condensation and cyclization, releasing water as a byproduct.
Reaction Conditions and Solvents
- The reaction is typically conducted in aqueous or mixed aqueous-organic solvents such as water, ethanol, toluene, or xylene.
- Temperature ranges from 10°C to 60°C are preferred to optimize yield and purity.
- Water formed during the reaction is removed by distillation or azeotropic separation to drive the reaction forward.
- The alkali metal salt byproduct (e.g., sodium chloride) is precipitated by adding low molecular weight alcohols like ethanol and removed by filtration.
Representative Experimental Data
| Entry | Cyanoacetone Salt (mol) | Hydrazine Source | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1 (Na salt) | Hydrazinium HCl (40%) | Toluene + water | 35 | 88.6 | >89 | Water removed by evaporation; NaCl precipitated with ethanol |
| 2 | 1 (Na salt) | Hydrazinium HCl (40%) | Toluene | Reflux | 72 | >98 | Water removal by reflux with water separator |
| 3 | 0.5 (Na salt) | Hydrazine hydrate (30%) | Toluene + HCl | 16-35 | 72 | >95 | Acid added to initiate reaction; pH adjusted to 3 post-reaction |
| 4 | 1 (Na salt) | Hydrazinium HCl (40%) | Toluene | Boiling | 83.3 | >95 | Water continuously removed during addition |
These data illustrate the robustness of the method, with yields ranging from 72% to 88.6% and high purity levels achieved through careful workup.
Functionalization to 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
Characterization Data
For related cyanomethyl-substituted pyrazole acetamides, spectral data confirm the structure:
| Characterization Method | Observed Data | Interpretation |
|---|---|---|
| IR (KBr) | 3323 cm⁻¹ (N-H), 2238 cm⁻¹ (C≡N), 1632 cm⁻¹ (C=O) | Presence of amide, cyano, and amino groups |
| ¹H NMR (DMSO-d6) | δ 2.06 (s, 3H, CH₃), 3.99 (s, 2H, -CH₂), 6.85-8.12 (aromatic H), 10.24 (s, 1H, NH) | Methyl, cyanomethyl, aromatic and amide protons |
| ESI-HRMS | m/z calcd for C₁₉H₁₅N₅O: 329.1277 (M+), found: 329.1276 | Molecular ion peak confirming formula |
These data confirm the successful incorporation of the cyanomethylacetamide group onto the pyrazole ring.
Summary of Preparation Methodology
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1 | Synthesis of 3-amino-5-methylpyrazole | React cyanoacetone salt with hydrazine in aqueous/organic solvent; remove water; isolate product |
| 2 | Isolation and purification of pyrazole intermediate | Precipitate alkali metal salts with alcohol; filter and distill to purify |
| 3 | Functionalization with cyanomethylacetamide group | Use nucleophilic substitution or acylation reactions; characterize by IR, NMR, MS |
Research Findings and Considerations
- The patented process for 3-amino-5-methylpyrazole synthesis provides a high-yield, scalable, and relatively simple route starting from readily available materials.
- The reaction conditions are flexible, allowing solvent choice and temperature optimization to maximize yield and purity.
- Functionalization steps require careful control to maintain the integrity of the pyrazole core while introducing the cyanomethylacetamide moiety.
- Analogous pyrazole derivatives have been explored for biological activity, underscoring the importance of purity and structural confirmation in synthesis.
- The use of acid catalysis and controlled addition of reagents is critical in the functionalization stage to avoid side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and cyanomethyl groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogous pyrazole-acetamide derivatives:
Key Observations :
- The target compound uniquely combines an amino group and a methyl group on the pyrazole ring, distinguishing it from cyano- or chloro-substituted analogs.
- Compounds like 5a and those in emphasize multiple cyano groups, which increase electrophilicity but reduce solubility compared to the amino group.
- The triazinoindole-thio derivative (24) replaces the pyrazole with a fused heterocycle, likely altering binding affinity in biological systems.
Biological Activity
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide, with the CAS number 1700550-84-0, is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₈H₁₁N₅O
- Molecular Weight : 193.21 g/mol
- Structure : The compound features a pyrazole ring substituted with an amino group and a cyanomethyl acetamide moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations of various pyrazole derivatives showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | Not specified |
The compound was found to inhibit biofilm formation significantly, outperforming traditional antibiotics like Ciprofloxacin, suggesting its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Pyrazole compounds have been shown to act as selective inhibitors of cancer-related enzymes and pathways. For example, they may inhibit DNA gyrase and dihydrofolate reductase (DHFR), both crucial for cancer cell proliferation.
| Enzyme Target | IC₅₀ Value (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of key enzymes involved in bacterial resistance mechanisms. Its ability to synergize with other antimicrobial agents indicates that it may enhance the efficacy of existing treatments while potentially reducing side effects due to lower doses required .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, including this compound, it was found that this compound exhibited a strong inhibitory effect on biofilm formation in Staphylococcus aureus. The study concluded that the compound's unique structure contributed to its enhanced activity against resistant strains.
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanisms of pyrazole derivatives. The study highlighted that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest.
Q & A
Q. Resolution methods :
- Comparative SAR studies : Systematically vary substituents and test across standardized assays .
- Crystallographic docking : Map binding interactions (e.g., using PyMol or AutoDock) .
How can interaction studies with biological macromolecules be designed to elucidate its mechanism of action?
Advanced
Key methodologies include:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to enzymes like kinases .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .
- Cryo-EM : Visualizes compound binding to large complexes (e.g., ribosomes) .
Example : Screening against kinase libraries reveals selectivity profiles, aiding in identifying primary targets .
What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate bioavailability, logP, and toxicity .
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers (e.g., using GROMACS) .
- Docking Software : AutoDock Vina or Glide predicts binding modes to receptors (e.g., EGFR) .
How does the compound compare to other pyrazole-cyanomethyl acetamide derivatives in terms of stability and reactivity?
Q. Advanced
What are the challenges in crystallizing this compound, and how are they addressed?
Q. Advanced
- Polymorphism : Multiple crystal forms may arise. Mitigated by slow evaporation in mixed solvents (e.g., DCM/hexane) .
- Twinned crystals : Use SHELXL’s TWIN command for refinement .
- Weak diffraction : Heavy-atom derivatization (e.g., soaking in KI solution) improves phasing .
How can its potential as a enzyme inhibitor be systematically validated?
Q. Advanced
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) .
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Cellular Models : Test in CRISPR-engineered cell lines lacking the target enzyme to confirm specificity .
What synthetic modifications enhance its solubility without compromising bioactivity?
Q. Advanced
- PEGylation : Attach polyethylene glycol chains to the cyanomethyl group .
- Prodrug Design : Convert the amide to a phosphate ester for improved aqueous solubility .
- Co-crystallization : Use cyclodextrins or co-solvents (e.g., DMSO) in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
